REACTION_CXSMILES
|
[CH:1]12[CH2:7]C(C[CH2:6]1)[CH2:3][CH2:2]2.[CH3:8][CH:9]=[CH:10][CH3:11].[CH:12]1[CH2:16]C=[CH:14][CH:13]=1>>[CH2:8]=[C:9]1[CH:2]([CH3:3])[CH:1]2[CH2:7][CH:10]1[CH2:11][CH2:6]2.[CH3:8][C:9]1[CH:12]2[CH2:16][CH:11]([C:10]=1[CH3:1])[CH2:14][CH2:13]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2CCC(C1C)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2CCC(C1C)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |